Iloperidone metabolite P88-d3 chemical properties
Iloperidone metabolite P88-d3 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to Iloperidone (B1671726) metabolite P88-d3. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of Iloperidone and its metabolites.
Introduction
Iloperidone is an atypical antipsychotic agent. Its metabolism in vivo leads to the formation of several metabolites, with P88 being one of the two predominant ones. The metabolite P88 is formed through the carbonyl reduction of Iloperidone and is considered an active metabolite, exhibiting a receptor binding profile comparable to the parent drug.[1][2] The deuterated isotopologue, P88-d3, serves as a crucial internal standard for quantitative bioanalytical assays, enabling accurate measurement of P88 levels in biological matrices.[3] This guide focuses on the chemical and physical properties of P88-d3, its formation, and the experimental procedures for its analysis.
Chemical Properties and Data
The chemical properties of Iloperidone metabolite P88 and its deuterated analog P88-d3 are summarized below. While extensive experimental data for the deuterated form is not publicly available, computed properties provide valuable estimates.
Table 1: Chemical Properties of Iloperidone Metabolite P88 and P88-d3
| Property | Iloperidone Metabolite P88 | Iloperidone Metabolite P88-d3 | Reference |
| IUPAC Name | 1-(4-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethan-1-ol | 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol | [4] |
| Chemical Formula | C₂₄H₂₉FN₂O₄ | C₂₄H₂₆D₃FN₂O₄ | [5] |
| Molecular Weight | 428.5 g/mol | 429.51 g/mol | [5] |
| Exact Mass | 428.21113 g/mol | 429.2300 g/mol (Computed) | [6] |
| Appearance | Off-white solid | Not specified | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | Not specified | [4] |
| XLogP3 | Not specified | 4.2 (Computed) | [6] |
Metabolic Pathway of Iloperidone to P88
Iloperidone undergoes extensive hepatic metabolism primarily through three biotransformation pathways: carbonyl reduction, hydroxylation (mediated by CYP2D6), and O-demethylation (mediated by CYP3A4).[1] The formation of the active metabolite P88 occurs via the carbonyl reduction of the ketone group on the acetophenone (B1666503) moiety of Iloperidone.[1]
Caption: Metabolic pathways of Iloperidone.
Experimental Protocols
Synthesis of Iloperidone Metabolite P88-d3
Characterization of Iloperidone Metabolites
The characterization of Iloperidone and its related substances, including potential impurities and metabolites, typically involves a combination of spectroscopic techniques.[10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.
While specific spectral data for P88-d3 is not publicly available, these are the standard methods that would be employed for its structural confirmation.
Quantification of Iloperidone and Metabolite P88 in Biological Matrices
The simultaneous determination of Iloperidone and its metabolites P88 and P95 in plasma is commonly performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[11][12] Iloperidone-d3 and its corresponding deuterated metabolites like P88-d3 are used as internal standards to ensure accuracy and precision.[13]
A general UPLC-MS/MS protocol is outlined below:
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Sample Preparation:
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Plasma samples are thawed.
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An internal standard solution (containing P88-d3) is added to the plasma.
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Proteins are precipitated using a solvent like acetonitrile.
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The sample is vortexed and centrifuged to separate the supernatant.
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The supernatant is collected for analysis.
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-
Chromatographic Separation (UPLC):
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Column: A reverse-phase column (e.g., C18) is typically used.
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Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is employed for separation.
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Flow Rate: A typical flow rate is around 0.4 mL/min.
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Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected.
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-
Detection (Tandem Mass Spectrometry - MS/MS):
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Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
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Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for P88 and the internal standard P88-d3 are monitored.
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Caption: General workflow for the quantification of P88.
Conclusion
Iloperidone metabolite P88-d3 is an essential tool for the accurate quantification of the active metabolite P88 in pharmacokinetic and drug metabolism studies. This guide provides a summary of its key chemical properties, its formation via the metabolic reduction of Iloperidone, and a general overview of the analytical methods used for its quantification. While detailed proprietary information on its synthesis and full characterization is limited, the provided information serves as a valuable resource for researchers in the field of drug development and analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Iloperidone P88 D3 - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Iloperidone metabolite P88-d3 | C25H32N2O4 | CID 171391520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. US10874659B2 - Iloperidone metabolite for use in the treatment of psychiatric disorders - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. journalijcar.org [journalijcar.org]
- 11. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
